Molecular Weight Differentiation vs. the 5-Bromo-1-phenyl Analog (CAS 76767-44-7)
Compared to 5-bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7, MW 248.08 g/mol), the target compound incorporates a para-bromo substituent on the N-phenyl ring, raising the molecular weight to 326.97 g/mol [1]. This additional 78.89 Da mass (one Br) increases the heavy atom count from 14 to 15 and alters the compound's calculated complexity from a lower value to 267 . In the context of the patent-defined herbicidal series, this structural addition is critical because the general formula requires a halogen on the phenyl ring (R¹ = halogen), and biological activity is contingent on the specific halogen substitution pattern [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 326.97 g/mol |
| Comparator Or Baseline | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (MW 248.08 g/mol) |
| Quantified Difference | +78.89 g/mol (one additional bromine atom) |
| Conditions | Calculated from molecular formula; CAS registry data |
Why This Matters
For procurement, the additional bromine on the phenyl ring directly fulfills the structural requirements of the herbicidal pharmacophore defined in US 4,563,210, making the target compound a relevant entry in that series, whereas the lighter phenyl analog would not meet the required substitution pattern.
- [1] US Patent 4,563,210. Generic formula requiring R¹ = halogen on the phenyl ring. Justia Patents, 1985. View Source
